molecular formula C13H18N2O4 B7042684 N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-oxo-1H-pyridine-3-carboxamide

N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-oxo-1H-pyridine-3-carboxamide

Cat. No.: B7042684
M. Wt: 266.29 g/mol
InChI Key: LZPGRGURNKDDNX-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-oxo-1H-pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclobutyl ring, an ethoxy group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-oxo-1H-pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the ethoxy group. The cyclobutyl ring can be synthesized through a cyclization reaction, while the ethoxy group is introduced via an etherification reaction. The final step involves the coupling of the cyclobutyl and ethoxy intermediates with the pyridine carboxamide moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-oxo-1H-pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can be elucidated through techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-3-(oxolan-3-yl)benzamide
  • N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-hydroxy-2,3-dimethylbutanamide
  • N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide

Uniqueness

N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-oxo-1H-pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-2-19-9-6-13(18,7-9)8-15-12(17)10-4-3-5-14-11(10)16/h3-5,9,18H,2,6-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPGRGURNKDDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)(CNC(=O)C2=CC=CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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